Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of the SHP2 Inhibitor NSC-87877
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of the SHP2 Inhibitor NSC-87877
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed examination of the mechanism of action of NSC-87877, a potent inhibitor of the Src homology region 2 domain-containing phosphatase 1 (SHP1) and 2 (SHP2). While the initial inquiry concerned NSC727447, extensive database searches yielded no direct information for this compound. However, the closely numbered and well-characterized SHP2 inhibitor, NSC-87877, is presented here as a relevant and informative substitute. This document outlines the core inhibitory actions, impact on cellular signaling, and methodologies for its study, offering a comprehensive resource for researchers in oncology and related fields.
Core Mechanism of Action: Targeting the SHP2 Phosphatase
NSC-87877 is a cell-permeable small molecule that functions as a competitive inhibitor of SHP1 and SHP2 protein tyrosine phosphatases (PTPs).[1][2] Its primary mechanism involves binding to the catalytic site of these enzymes, thereby preventing the dephosphorylation of their target substrates.[3] This inhibition has significant downstream consequences on multiple signaling pathways that are crucial for cell proliferation, survival, and differentiation.
SHP2 is a key signaling node that integrates and transduces signals from various receptor tyrosine kinases (RTKs), cytokine receptors, and integrins.[4][5] In its active state, SHP2 typically promotes cell growth and survival by activating the RAS/MAPK and PI3K/AKT signaling cascades.[6][7] By blocking SHP2's phosphatase activity, NSC-87877 effectively dampens these pro-oncogenic signals.
Quantitative Data Summary
The inhibitory activity of NSC-87877 against various phosphatases and its effects on cancer cell lines have been quantified in several studies. The following tables summarize these key findings.
Table 1: In Vitro Inhibitory Activity of NSC-87877
| Target Phosphatase | IC50 (μM) |
| SHP2 | 0.318[2][8] |
| SHP1 | 0.355[2][8] |
| PTP1B | 1.691 |
| HePTP | 7.745 |
| DEP1 | 65.617 |
| CD45 | 84.473 |
| LAR | 150.930 |
Table 2: Cellular Activity of NSC-87877 in Neuroblastoma (NB) Cell Lines
| Cell Line | Apoptotic IC50 (μM) after 5 days |
| IMR32 | 1.84[8] |
| SK-N-SH | 6.35[8] |
| NB-19 | 8.69[8] |
| SMS-KCN | 12.6[8] |
| SH-SY5Y | 15.7[8] |
| JF | 15.8[8] |
| CHLA-225 | 19.0[8] |
Signaling Pathways Modulated by NSC-87877
NSC-87877's inhibition of SHP2 leads to the modulation of several critical signaling pathways implicated in cancer.
RAS/MAPK Pathway
SHP2 is a crucial activator of the RAS/MAPK pathway downstream of growth factor receptor stimulation. By dephosphorylating specific regulatory proteins, SHP2 facilitates the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. NSC-87877 has been shown to inhibit EGF-induced Erk1/2 activation in HEK293 cells, demonstrating its ability to suppress this key proliferative pathway.[1]
Caption: SHP2 activation downstream of RTKs and its inhibition by NSC-87877.
PI3K/AKT Pathway
SHP2 can also influence the PI3K/AKT pathway, which is critical for cell survival and proliferation. In some contexts, SHP2 promotes the activation of this pathway.[7] Inhibition of SHP2 by NSC-87877 can therefore lead to decreased AKT signaling, contributing to its anti-cancer effects. In breast cancer cells, SHP2 has been shown to regulate Cyclin D1 stability through the PI3K/AKT/GSK3β signaling pathway.[7]
Caption: SHP2-mediated regulation of the PI3K/AKT/GSK3β pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of SHP2 inhibition. Below are outlines for key in vitro and cellular assays.
In Vitro SHP2 Phosphatase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified SHP2.
-
Principle: The assay quantifies the dephosphorylation of a synthetic substrate by recombinant SHP2 enzyme. The amount of product generated is measured, and the inhibition is calculated relative to a control without the inhibitor.
-
Materials:
-
Recombinant human SHP2 protein
-
Phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
NSC-87877 or other test compounds
-
384-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of NSC-87877 in the assay buffer.
-
Add the SHP2 enzyme to the wells of the microplate.
-
Add the diluted NSC-87877 to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the DiFMUP substrate to all wells.
-
Monitor the fluorescence signal (Excitation/Emission ~358/450 nm for DiFMUP) over time using a plate reader.
-
Calculate the reaction rate (slope of the fluorescence versus time curve).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9][10]
-
Cellular Erk1/2 Phosphorylation Assay
This assay assesses the ability of an inhibitor to block the activation of the MAPK pathway in a cellular context.
-
Principle: The level of phosphorylated Erk1/2 (p-Erk1/2) is measured in cells following stimulation with a growth factor in the presence or absence of the inhibitor. A reduction in p-Erk1/2 levels indicates inhibition of the upstream signaling pathway.
-
Materials:
-
Cell line (e.g., HEK293, MDA-MB-468)
-
Cell culture medium and supplements
-
Growth factor (e.g., Epidermal Growth Factor - EGF)
-
NSC-87877 or other test compounds
-
Lysis buffer
-
Antibodies: anti-p-Erk1/2, anti-total Erk1/2, and appropriate secondary antibodies
-
Western blotting or ELISA equipment
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of NSC-87877 for a specified time (e.g., 1-3 hours).
-
Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of p-Erk1/2 and total Erk1/2 using Western blotting or ELISA.
-
Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA) and normalize the p-Erk1/2 signal to the total Erk1/2 signal.
-
Calculate the percentage of inhibition of Erk1/2 phosphorylation relative to the stimulated control without the inhibitor.[1]
-
Cell Viability/Proliferation Assay
This assay determines the effect of the inhibitor on the growth and survival of cancer cells.
-
Principle: The metabolic activity or the number of viable cells is measured after a defined period of treatment with the inhibitor.
-
Materials:
-
Cancer cell line (e.g., MDA-MB-468)
-
Cell culture medium and supplements
-
NSC-87877 or other test compounds
-
Reagents for viability/proliferation measurement (e.g., MTT, WST-1, or CellTiter-Glo)
-
96-well microplates
-
Absorbance or luminescence plate reader
-
-
Procedure:
-
Seed a known number of cells into the wells of a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of NSC-87877. Include a vehicle-only control.
-
Incubate the cells for a prolonged period (e.g., 72 hours).
-
Add the viability/proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.[1]
-
Conclusion
NSC-87877 is a valuable tool compound for studying the roles of SHP1 and SHP2 in cellular signaling and disease. Its ability to potently inhibit these phosphatases and consequently disrupt key oncogenic pathways like the RAS/MAPK and PI3K/AKT cascades underscores the therapeutic potential of targeting SHP2 in cancer. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the intricate mechanisms of SHP2 inhibition and to explore the development of more selective and potent inhibitors for clinical applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHP2 promotes proliferation of breast cancer cells through regulating Cyclin D1 stability via the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
